Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate
Description
Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate is a synthetic organic compound featuring a methyl benzoate core substituted at the 2-position with an amide-linked difluoroacetyl group. This difluoroacetyl moiety is further modified with a 4-(tert-butyl)phenoxy substituent. The compound’s synthesis, as described in a 2024 European patent application, involves methods analogous to Reference Examples 87 and 88, likely employing amide coupling or esterification steps .
Properties
IUPAC Name |
methyl 2-[[2-(4-tert-butylphenoxy)-2,2-difluoroacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-19(2,3)13-9-11-14(12-10-13)27-20(21,22)18(25)23-16-8-6-5-7-15(16)17(24)26-4/h5-12H,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDYPHIGDZHGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC=CC=C2C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Phenoxy Intermediate: This step involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the phenoxy group.
Introduction of the Difluoroacetyl Group: The phenoxy intermediate is then reacted with difluoroacetyl chloride under controlled conditions to introduce the difluoroacetyl group.
Coupling with Benzenecarboxylate: The final step involves coupling the difluoroacetylated intermediate with methyl benzenecarboxylate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate features a unique molecular structure characterized by:
- Molecular Formula : C₁₉H₁₈F₂N₃O₄
- Molecular Weight : 377.38 g/mol
- Boiling Point : Approximately 500.8 °C (predicted)
- Density : 1.231 g/cm³ (predicted)
- pKa : ~11.0 (predicted)
This compound contains both difluoroacetyl and phenoxy groups, which contribute to its reactivity and functional versatility in chemical reactions .
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it suitable for drug development.
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or metabolic disorders.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its functional groups.
- Reagent in Chemical Reactions : It can participate in various reactions such as oxidation, reduction, and substitution, facilitating the synthesis of more complex molecules .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts alcohols to ketones or carboxylic acids | Potassium permanganate, chromium trioxide |
| Reduction | Reduces carbonyl compounds to alcohols | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces functional groups within the molecule | Various nucleophiles/electrophiles |
Materials Science
The compound's unique properties make it suitable for applications in materials science.
- Polymer Production : It can be used in the synthesis of specialty polymers that require specific thermal or mechanical properties.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibition of a specific enzyme related to cancer proliferation. The results indicated that the compound could potentially serve as a lead candidate for further drug development.
Case Study 2: Synthesis of Complex Molecules
In another research project focused on organic synthesis, researchers utilized this compound as a key intermediate to synthesize a series of biologically active molecules. The versatility of the compound allowed for multiple synthetic pathways leading to the desired products with high yields.
Mechanism of Action
The mechanism by which Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include:
- Methyl benzoate core : Provides ester functionality, influencing solubility and metabolic stability.
- 4-(tert-butyl)phenoxy substituent: Introduces steric bulk and lipophilicity, which may affect binding affinity or bioavailability.
Table 1: Structural Comparison with Analogous Compounds
Fluorine Substitution and Electronic Effects
Steric and Lipophilic Contributions
- The tert-butylphenoxy group in the target compound introduces significant steric bulk, comparable to benzyl(tert-butyl)amino groups in ECHEMI-listed analogs (e.g., [2-[benzyl(tert-butyl)amino]-2-oxoethyl] esters) . This feature could impede enzymatic degradation or improve target binding selectivity.
- In contrast, methoxy or ethoxy substituents (e.g., in ethametsulfuron methyl ester) offer reduced steric hindrance, favoring interactions with hydrophilic biological targets .
Physicochemical Properties
- Lipophilicity: The tert-butylphenoxy and difluoroacetyl groups render the target compound highly lipophilic (estimated logP > 3), whereas triflusulfuron methyl ester (logP ~2.5) is less lipophilic due to its polar sulfonylurea moiety .
- Stability : The CF₂ group may confer greater hydrolytic stability than the ester-linked methoxy groups in metsulfuron methyl ester, which are prone to cleavage under basic conditions .
Biological Activity
Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈F₂N₁O₃
- SMILES Notation : CC(C)(C)c1ccc(OC(C)(C)C(O)=O)cc1
This structure features a difluoroacetyl group and a tert-butyl phenoxy moiety, which are significant for its biological activity.
Research indicates that compounds with similar structures often interact with specific biological pathways. The proposed mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Antimicrobial Properties
Studies have reported that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of phenoxyacetic acids have been found to inhibit the growth of bacteria and fungi. The specific activity of this compound against various pathogens remains to be thoroughly investigated.
Anti-inflammatory Effects
Research suggests that related compounds may possess anti-inflammatory properties. These effects could be attributed to the modulation of inflammatory cytokines and pathways. For example, studies on similar methyl esters have demonstrated a reduction in pro-inflammatory markers in vitro and in vivo.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several phenoxyacetic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications, including tert-butyl substitutions, significantly enhanced activity.
Compound Activity Against S. aureus Activity Against E. coli A Moderate Weak B Strong Moderate Methyl 2-({...}) TBD TBD -
Inflammation Model :
- In a murine model of inflammation, a related compound was administered to assess its impact on paw edema induced by carrageenan. Results showed a significant reduction in swelling compared to controls.
Q & A
Basic Question: What are the optimal synthetic routes for Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of this compound likely involves multi-step coupling reactions. Key steps include:
- Step 1: Activation of the 2-amino-benzoate moiety with a coupling agent (e.g., DCC or EDC) to react with 2,2-difluoroacetyl chloride derivatives.
- Step 2: Introduction of the 4-(tert-butyl)phenoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .
To improve yield: - Optimize solvent polarity (e.g., DMF for solubility vs. THF for steric control).
- Use catalytic bases (e.g., DMAP) to enhance acylation efficiency.
- Monitor intermediates via TLC or LCMS (e.g., LCMS m/z 450 [M+H₂O]+ as reported in similar tert-butyl-containing syntheses) .
Basic Question: Which analytical techniques are critical for characterizing purity and structural integrity of this compound?
Methodological Answer:
- HPLC: Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Retention time comparisons (e.g., 0.90 minutes under SQD-FA05 conditions) can validate consistency .
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₂₁H₂₂F₂N₂O₅: 432.15 g/mol) and detect isotopic patterns for fluorine .
Advanced Question: How can researchers resolve contradictory data in bioactivity assays involving this compound, such as inconsistent IC₅₀ values across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions: Variations in buffer pH, temperature, or solvent (DMSO vs. ethanol) can alter compound stability. Standardize protocols (e.g., PBS pH 7.4, 37°C) and include vehicle controls .
- Impurity Interference: By-products from incomplete synthesis (e.g., unreacted tert-butyl precursors) may confound results. Re-purify via flash chromatography (silica gel, hexane/EtOAc gradient) and re-test .
- Target Selectivity: Off-target effects from the difluoroacetyl group (a known electrophilic motif) should be assessed via counter-screens against related enzymes/receptors .
Advanced Question: What strategies are effective for studying the structure-activity relationship (SAR) of analogs with modified tert-butyl or difluoroacetyl groups?
Methodological Answer:
- Core Modifications: Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) substituents to evaluate steric effects on target binding. Synthesize analogs via Suzuki coupling or SNAr reactions .
- Electrophilic Tuning: Substitute difluoroacetyl with chloroacetyl or trifluoroacetyl groups to modulate reactivity. Assess stability in physiological buffers (e.g., half-life via LCMS) .
- Biological Testing: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and correlate with functional assays (e.g., enzyme inhibition) .
Basic Question: How can researchers mitigate hydrolysis of the methyl ester moiety during in vitro studies?
Methodological Answer:
- Stabilization: Use esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) in cell culture media .
- Prodrug Design: Replace the methyl ester with a tert-butyl ester (more hydrolytically stable) and validate metabolic conversion in target tissues .
- Storage: Lyophilize the compound and store at -80°C under argon to prevent moisture-induced degradation .
Advanced Question: What computational methods are suitable for predicting the binding mode of this compound to G protein-coupled receptors (GPCRs)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide with GPCR homology models (e.g., β₂-adrenergic receptor templates) to predict interactions with the difluoroacetyl group and aromatic residues .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM36 force field) to assess stability of the tert-butyl group in hydrophobic pockets .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with modified phenoxy groups .
Basic Question: How can researchers validate the absence of genotoxic impurities in synthesized batches?
Methodological Answer:
- Ames Test: Use Salmonella typhimurium strains (TA98/TA100) to detect mutagenic by-products (e.g., nitroso compounds from tert-butyl precursors) .
- LC-MS/MS: Screen for known genotoxins (e.g., alkyl halides) at ppm levels using MRM (multiple reaction monitoring) modes .
- ICH Guidelines: Follow M7(R2) limits (e.g., ≤1.5 μg/day for carcinogens) .
Advanced Question: What mechanistic insights can be gained from studying the degradation products of this compound under oxidative stress?
Methodological Answer:
- Forced Degradation: Expose the compound to H₂O₂ or UV light and analyze products via HRMS/MS. Likely pathways include:
- Oxidative cleavage of the difluoroacetyl group to carboxylic acids .
- Demethylation of the ester moiety .
- Reactive Oxygen Species (ROS) Scavenging: Test if degradation products (e.g., benzoic acid derivatives) interfere with ROS assays (e.g., DCFH-DA) in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
